molecular formula C14H14F2N2O2S B2713274 (2E)-azepan-2-ylidene[(2,5-difluorophenyl)sulfonyl]acetonitrile CAS No. 1454881-68-5

(2E)-azepan-2-ylidene[(2,5-difluorophenyl)sulfonyl]acetonitrile

Cat. No.: B2713274
CAS No.: 1454881-68-5
M. Wt: 312.33
InChI Key: YKFFTSQAPLIWED-WYMLVPIESA-N
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Description

(2E)-azepan-2-ylidene[(2,5-difluorophenyl)sulfonyl]acetonitrile is a chemical compound with a complex structure that includes an azepane ring, a difluorophenyl group, and a sulfonyl acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-azepan-2-ylidene[(2,5-difluorophenyl)sulfonyl]acetonitrile typically involves multiple steps, starting with the preparation of the azepane ring and the difluorophenyl sulfonyl acetonitrile precursor. Common synthetic routes include:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Difluorophenyl Group: This step often involves the use of fluorinating agents to introduce the difluorophenyl moiety.

    Coupling with Sulfonyl Acetonitrile: The final step involves coupling the azepane ring with the difluorophenyl sulfonyl acetonitrile under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-azepan-2-ylidene[(2,5-difluorophenyl)sulfonyl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the difluorophenyl ring.

Scientific Research Applications

(2E)-azepan-2-ylidene[(2,5-difluorophenyl)sulfonyl]acetonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.

Mechanism of Action

The mechanism of action of (2E)-azepan-2-ylidene[(2,5-difluorophenyl)sulfonyl]acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-(2,4-difluorophenyl)sulfonylacetonitrile
  • (2E)-(2,5-difluorophenyl)sulfonylacetonitrile

Uniqueness

Compared to similar compounds, (2E)-azepan-2-ylidene[(2,5-difluorophenyl)sulfonyl]acetonitrile is unique due to the presence of the azepane ring, which can confer distinct steric and electronic properties. This uniqueness can result in different reactivity and binding characteristics, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

(2E)-2-(azepan-2-ylidene)-2-(2,5-difluorophenyl)sulfonylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O2S/c15-10-5-6-11(16)13(8-10)21(19,20)14(9-17)12-4-2-1-3-7-18-12/h5-6,8,18H,1-4,7H2/b14-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFFTSQAPLIWED-WYMLVPIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C#N)S(=O)(=O)C2=C(C=CC(=C2)F)F)NCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C(=C(/C#N)\S(=O)(=O)C2=C(C=CC(=C2)F)F)/NCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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